molecular formula C14H14N2 B3370775 N-(3-methylphenyl)benzenecarboximidamide CAS No. 52379-50-7

N-(3-methylphenyl)benzenecarboximidamide

Cat. No. B3370775
CAS RN: 52379-50-7
M. Wt: 210.27 g/mol
InChI Key: QUJIYGVELYPITD-UHFFFAOYSA-N
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Description

“N-(3-methylphenyl)benzenecarboximidamide” is a chemical compound that belongs to the class of carboximidamides. It has a molecular formula of C14H14N2 and a molecular weight of 210.27 g/mol.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H14N2/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h2-10H,1H3,(H2,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 103-104°C . The boiling point and other physical properties are not specified in the available resources.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. These mechanisms of action may contribute to the anticancer and antifungal effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of various fungi and bacteria. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models. This compound has also been shown to have low toxicity in animal studies, suggesting that it may be a safe compound for further research.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-methylphenyl)benzenecarboximidamide is that it is a relatively simple compound to synthesize, and it can be obtained in high yield and purity. This compound is also stable under a wide range of conditions, making it suitable for use in various experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications. Additionally, this compound may not be effective against all types of cancer or fungi, and further research is needed to determine its efficacy against different targets.

Future Directions

There are several future directions for research on N-(3-methylphenyl)benzenecarboximidamide. One area of research could involve the development of new derivatives of this compound with improved pharmacological properties. Another area of research could involve the synthesis of this compound-based materials for use in various applications. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential as a therapeutic agent for various diseases. Overall, this compound has shown great promise in scientific research, and further studies are needed to fully explore its potential applications.

Scientific Research Applications

N-(3-methylphenyl)benzenecarboximidamide has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its anticancer, antifungal, and antibacterial properties. This compound has also been studied for its anti-inflammatory and antioxidant effects. In the field of materials science, this compound has been used as a building block for the synthesis of new polymers and materials. This compound has also been studied for its potential as a fluorescent material and as a dye for organic solar cells.

Safety and Hazards

The safety and hazards associated with “N-(3-methylphenyl)benzenecarboximidamide” are not detailed in the available resources .

properties

IUPAC Name

N'-(3-methylphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h2-10H,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJIYGVELYPITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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